molecular formula C21H26BrN3O B6104326 N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No. B6104326
M. Wt: 416.4 g/mol
InChI Key: JHNJFCFIQBMPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, commonly known as BMB-DMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-DMA is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In

Mechanism of Action

The exact mechanism of action of BMB-DMA is not fully understood. However, studies have suggested that BMB-DMA may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. BMB-DMA has also been shown to inhibit the replication of the hepatitis B virus by interfering with viral DNA synthesis. The antibacterial activity of BMB-DMA is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
BMB-DMA has been shown to have low toxicity in vitro and in vivo. Studies have also shown that BMB-DMA does not significantly affect normal cell growth or viability. BMB-DMA has been shown to induce apoptosis in cancer cells and inhibit viral replication, suggesting that it may have potential as a cancer and antiviral therapy.

Advantages and Limitations for Lab Experiments

The synthesis of BMB-DMA is relatively simple and can be performed using readily available reagents. BMB-DMA has also been shown to have good stability under a range of conditions. However, the low solubility of BMB-DMA in water can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of BMB-DMA is not fully understood, which can make it challenging to design experiments to study its biological effects.

Future Directions

There are several future directions for research on BMB-DMA. One area of interest is the development of BMB-DMA derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of BMB-DMA in more detail, which could lead to the development of more targeted therapies. Finally, the potential use of BMB-DMA as a treatment for viral infections and bacterial infections warrants further investigation.

Synthesis Methods

The synthesis of BMB-DMA involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting Schiff base is then reduced with sodium borohydride to yield BMB-DMA. This method has been optimized to produce high yields of BMB-DMA with good purity.

Scientific Research Applications

BMB-DMA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BMB-DMA has also been shown to possess antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These properties make BMB-DMA a promising candidate for the development of new drugs to treat cancer, viral infections, and bacterial infections.

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O/c1-16-4-6-19(17(2)12-16)15-24-8-10-25(11-9-24)23-14-18-5-7-21(26-3)20(22)13-18/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNJFCFIQBMPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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